Di-tert-butyl cyclohexane-1,1-dicarboxylate
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Overview
Description
Di-tert-butyl cyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C16H28O4. It is a derivative of cyclohexane, where two tert-butyl groups and two carboxylate groups are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl cyclohexane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions and yields this compound as the main product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl cyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,1-dicarboxylic acid, while reduction could produce cyclohexane-1,1-dimethanol .
Scientific Research Applications
Di-tert-butyl cyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which di-tert-butyl cyclohexane-1,1-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its bulky tert-butyl groups provide steric hindrance, affecting the reactivity and selectivity of the compound in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl cyclohexane-1,3-dicarboxylate: Similar in structure but with carboxylate groups at different positions on the cyclohexane ring.
Di-tert-butyl azodicarboxylate: Contains azo groups instead of cyclohexane, used in different chemical reactions.
1,1-Di-tert-butylperoxy cyclohexane: An organic peroxide with different reactivity and applications.
Uniqueness
Di-tert-butyl cyclohexane-1,1-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. These characteristics make it valuable in selective synthesis and as a versatile intermediate in various chemical processes .
Properties
CAS No. |
586400-66-0 |
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Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ditert-butyl cyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C16H28O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-11H2,1-6H3 |
InChI Key |
UAQJNSGCQWLOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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